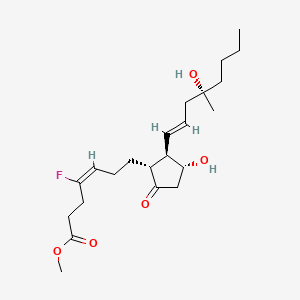

![molecular formula C9H6N4 B1235557 1H-Pyrazolo[3,4-b]quinoxaline CAS No. 269-75-0](/img/structure/B1235557.png)

1H-Pyrazolo[3,4-b]quinoxaline

Übersicht

Beschreibung

1H-Pyrazolo[3,4-b]quinoxaline is a compound of biological interest with potential antimicrobial properties . Some of these compounds have shown tuberculostatic activity in vitro, while others have demonstrated antifungal, antiviral, anti-proliferative, anti-bacterial, and antihypertensive activities .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline derivatives has been explored using various methods. One of the most universal methods is the reductive cyclization of the corresponding pyrazole derivative . This process is regiospecific and has been further optimized using microwave-assisted reductive cyclization with triphenylphosphine as a reducing agent . This modified method takes only 25 minutes with moderate yields (30–38%) .

Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-b]quinoxaline are still under investigation. The microwave-assisted reductive cyclization reaction with the use of triphenylphosphine as a reducing agent has been used in the synthesis of 1H-Pyrazolo[3,4-b]quinoxaline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinoxaline derivatives can vary depending on the specific substituents present in the compound . More research is needed to fully characterize these properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

1H-Pyrazolo[3,4-b]quinoxaline has been the subject of over 100 years of research, focusing on its synthesis and photophysical properties . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . These compounds have potential as fluorescent sensors due to their photophysical properties .

Biological Activity

1H-Pyrazolo[3,4-b]quinoxaline compounds have been studied for their biological properties . The structure of these compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .

OLED Materials

New compounds of 1H-Pyrazolo[3,4-b]quinoxaline have been suggested for use as materials in Organic Light Emitting Diodes (OLEDs) . This is due to their photophysical properties and the influence of various substituents on these properties .

Green-Emitting Dopants

Several new 1H-Pyrazolo[3,4-b]quinoxaline derivatives with N, N-dialkylamino as the electron donating group have been prepared . These compounds show emission at about 520–540 nm with a fluorescence quantum yield close to unity in solution . Devices fabricated using these compounds as dopants show green emission with efficiencies of 7.5–9.7 cd A −1 and a narrow bandwidth of 65–70 nm peaking at 530–545 nm .

Immunogens Preparation

Flavazole has been used in the preparation of immunogens with oligosaccharide determinant groups . This method consists of converting the sugar into its 1‐(maminophenyl)flavazole and subsequent azo‐coupling to protein .

Insecticides in Crop Protection

Flavonoids, a class of polyphenols that includes flavazole, have been extensively studied for their potential as insecticides for crop protection . They have been considered for their biodegradability and low toxicity .

Zukünftige Richtungen

Future research on 1H-Pyrazolo[3,4-b]quinoxaline derivatives is likely to focus on further optimizing the synthesis process and exploring their potential uses. For instance, new 1,3-dimethyl-1H-Pyrazolo[3,4-b]quinoxaline derivatives with different substituents at position 6 have been synthesized, and their basic photophysical properties have been determined . The results indicate the possible use of these new compounds as materials for OLEDs . This research brings new knowledge in the field of 1H-Pyrazolo[3,4-b]quinoxaline derivative systems and provides an alternative to conventional synthesis of pyrazoloquinoxalines .

Wirkmechanismus

Target of Action

It is known that the compound has significant biological properties and is used as a potential fluorescent sensor .

Mode of Action

The compound is part of the three-membered azaheterocyclic systems composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Biochemical Pathways

The compound is synthesized through methods such as friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Result of Action

The compound is known to have significant biological properties and is used as a potential fluorescent sensor .

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c1-2-4-7-6(3-1)11-8-5-10-13-9(8)12-7/h1-5H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDMFICDKLFJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=NNC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181406 | |

| Record name | Flavazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269-75-0 | |

| Record name | Flavazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of the unsubstituted 1H-Pyrazolo[3,4-b]quinoxaline is C9H6N4, and its molecular weight is 170.17 g/mol.

ANone: Researchers utilize various spectroscopic techniques to characterize 1H-Pyrazolo[3,4-b]quinoxalines, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the hydrogen and carbon atoms within the molecule, elucidating its structure and confirming the presence of specific functional groups [, , ].

- IR Spectroscopy: Helps identify functional groups present in the molecule by analyzing its interactions with infrared radiation [].

- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule and its light absorption properties [, , ]. This technique is particularly useful for studying the influence of substituents on the electronic structure of flavazoles [].

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the molecule, providing further structural information [].

ANone: Several synthetic routes have been developed for 1H-Pyrazolo[3,4-b]quinoxalines. Key methods include:

- Condensation Reactions: These reactions typically involve reacting a quinoxaline derivative, often a quinoxaline-2-aldoxime or ketoxime, with hydrazine or substituted hydrazines under acidic conditions [, , , ]. This method allows for the introduction of various substituents on the pyrazole ring, leading to a diverse library of flavazole derivatives.

- Cyclization Reactions: Researchers have explored dehydrative cyclization reactions of hydrazones, specifically 3-[(α-arylhydrazono)-aroylmethyl]quinoxalin-2(1H)-ones, to yield flavazoles [].

- Oxidative Coupling: Oxidative coupling of 5-aminopyrazoles with p-phenylenediamines provides another route to 1H-Pyrazolo[3,4-b]quinoxalines, particularly those with amino substituents [].

ANone: While specific reactivity depends on the substitution pattern, flavazoles generally exhibit reactivity typical of aromatic heterocycles. Common reactions include:

- N-Alkylation and Acylation: The nitrogen atoms in the pyrazole and quinoxaline rings can undergo alkylation or acylation reactions, offering further possibilities for structural diversification [].

ANone: 1H-Pyrazolo[3,4-b]quinoxalines have demonstrated a broad spectrum of biological activities, including:

- Antifungal Activity: Several flavazole derivatives have shown promising antifungal activity [, ]. These findings highlight the potential of this class of compounds in addressing fungal infections.

- Antibacterial Activity: Some flavazoles exhibit antibacterial activity against various bacterial strains, suggesting their potential as antibacterial agents []. Notably, a synthesized 1H-pyrazolo[3,4-b]quinoxaline demonstrated efficacy against Bacillus licheniformis, Cellulomonas sp., Salmonella typhimurium, and Flavobacterium devolans [].

ANone: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of flavazoles influence their biological activity.

- Substituent Effects: The type, position, and electronic properties of substituents on the flavazole core significantly impact their biological activity. For instance, the introduction of electron-donating groups, such as N,N-dialkylamino substituents, has been shown to influence the photoluminescence properties of flavazoles, making them suitable for optoelectronic applications [, ].

- Stereochemistry: The spatial arrangement of atoms within the molecule can also play a role. Researchers have investigated the Z/E-isomerism in certain flavazole derivatives using dynamic NMR spectroscopy []. This isomerism can potentially impact the binding affinity and selectivity of the compound towards its biological target.

A: Certain 1H-Pyrazolo[3,4-b]quinoxaline derivatives exhibit interesting photophysical properties, including fluorescence, making them potentially suitable for applications in optoelectronic devices [, , ]. For instance, some flavazoles have shown strong green emission and have been incorporated as dopants in organic light-emitting diodes (OLEDs) [, ].

ANone: The electronic structure of flavazoles, which governs their optoelectronic properties, is highly sensitive to structural modifications.

ANone:

- Immunological Studies: Flavazole derivatives have found use in immunological research, particularly in studying antibody responses to specific antigens. For instance, isomaltohexaose flavazole coupled to chicken γ-globulin (IM6-CGG) has been employed to induce and investigate T cell-dependent antibody responses in mice [, ].

- Computational Chemistry: Computational methods are increasingly employed to study the properties of flavazoles. Quantum chemical calculations provide insights into their electronic structure, HOMO-LUMO energy levels, and other relevant parameters, aiding in the design of new derivatives with desired properties [].

- Material Science: Researchers are exploring the incorporation of flavazoles into various materials, such as silica matrices, to develop new materials with tailored properties for applications in areas like luminescent solar concentrators [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)

![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)